molecular formula C7H13NO B13179930 1-(3-Methylpyrrolidin-3-yl)ethan-1-one

1-(3-Methylpyrrolidin-3-yl)ethan-1-one

Cat. No.: B13179930
M. Wt: 127.18 g/mol
InChI Key: FXEOWMXUVAUAAQ-UHFFFAOYSA-N
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Description

1-(3-Methylpyrrolidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . This compound is characterized by a pyrrolidine ring substituted with a methyl group at the 3-position and an ethanone group at the 1-position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpyrrolidin-3-yl)ethan-1-one typically involves the reaction of 3-methylpyrrolidine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Scientific Research Applications

1-(3-Methylpyrrolidin-3-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylpyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(3-Methylpyrrolidin-3-yl)ethan-1-one can be compared with other similar compounds such as:

  • 1-(2-Methylpyrrolidin-2-yl)ethan-1-one
  • 1-(3-(Methylamino)pyrrolidin-1-yl)ethan-1-one hydrochloride
  • 2-(1H-pyrrol-1-yl)ethanol

Uniqueness: The unique structural features of this compound, such as the specific substitution pattern on the pyrrolidine ring, confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(3-methylpyrrolidin-3-yl)ethanone

InChI

InChI=1S/C7H13NO/c1-6(9)7(2)3-4-8-5-7/h8H,3-5H2,1-2H3

InChI Key

FXEOWMXUVAUAAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCNC1)C

Origin of Product

United States

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